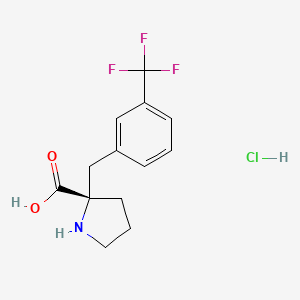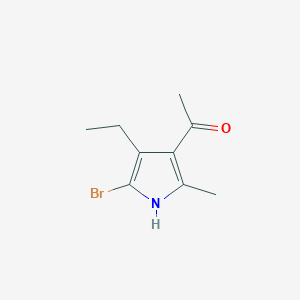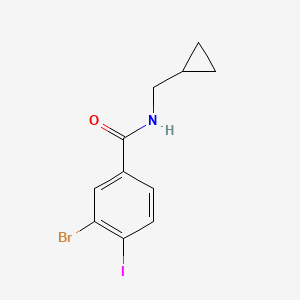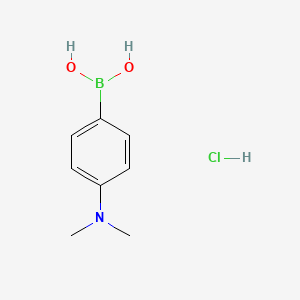
(4-(Dimethylamino)phenyl)boronic acid hydrochloride
Overview
Description
“(4-(Dimethylamino)phenyl)boronic acid hydrochloride” is a white crystalline solid that is soluble in water and some organic solvents . It contains a phenyl ring and a boronic acid group within its molecular structure, giving it strong fluorescent properties . Under acidic conditions, this compound can be protonated to form dimethylaminophenyl ammonium salt .
Synthesis Analysis
This compound can be synthesized using a variety of methods. One such method involves the reaction of methyl α-L-fucopyranoside with 4-(dimethylamino)phenylboronic acid . Another common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H13BClNO2 . It contains a phenyl ring attached to a boronic acid group and a dimethylamino group .
Chemical Reactions Analysis
“this compound” is often used as a reagent in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction , Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling , Rhodium (Rh)-catalyzed asymmetric addition reactions , and Palladium (Pd)-catalyzed C-OH bond activation .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It should be stored under inert gas at a temperature below 0°C as it is sensitive to heat and hygroscopic . Its molecular weight is 165.00 g/mol .
Scientific Research Applications
Chemical Sensors for Saccharide Recognition
- (Hayik, Bhat, & Bock, 2004) explored azo dyes containing boronic acid functional groups, which are significant in developing chemical sensors for saccharide recognition due to their ability to induce visible color changes upon binding.
- (Okasaka & Kitano, 2010) developed a vinyl monomer, AzoPBA, which binds to sugars such as fructose and glucose, indicating its potential use in sugar sensing near physiological pH.
Anticancer Research
- A study by (Zagade et al., 2020) on a new boronic acid-based molecule showed promising anticancer activity against various cell lines, highlighting its potential for further drug development.
Glycoconjugate Recognition
- (Dowlut & Hall, 2006) introduced a new class of carbohydrate-binding boronic acids capable of complexing hexopyranosides using their 4,6-diol, which could be used for selective recognition of cell-surface glycoconjugates.
Nonlinear Optical Properties
- The study by (Lequan et al., 1992) revealed that organoboron derivatives, including those containing dimethylamino groups, are promising candidates for nonlinear optical materials due to their efficient electron acceptor properties.
Sugar and Nucleoside Sensing
- (Elfeky, 2011) developed a novel boronic acid-based fluorescent sensor, demonstrating its potential in clinical applications for detecting sugars and nucleosides.
Mechanism of Action
Mode of Action
The compound interacts with its targets through a mechanism commonly seen in boronic acids. It forms reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, although the specific changes would depend on the nature of the target.
Biochemical Pathways
The compound is used as a reactant/reagent in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . This suggests that it may affect biochemical pathways involved in these reactions.
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which could impact its absorption and distribution in the body
Result of Action
Given its use in suzuki-miyaura coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .
Action Environment
The compound is sensitive to moisture and should be stored under inert gas at temperatures below 0°C . These environmental factors could influence the compound’s action, efficacy, and stability. Additionally, its sparing solubility in water could also affect its action in aqueous environments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h3-6,11-12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMHULQJOBVQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660580 | |
| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-73-0 | |
| Record name | Boronic acid, B-[4-(dimethylamino)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Dimethylamino)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


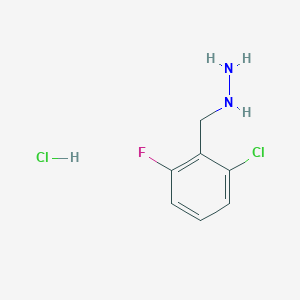


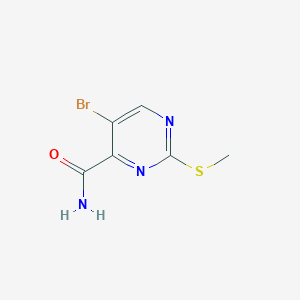

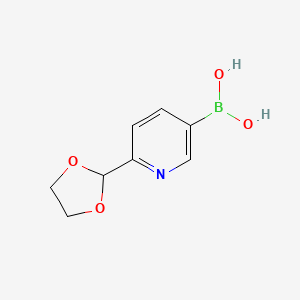
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)

